(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone
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Description
(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C15H12Br2N2O2S and its molecular weight is 444.14. The purity is usually 95%.
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Biological Activity
The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(5-bromofuran-2-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a thioether linkage and an imidazole ring. This compound is part of a broader class of imidazole derivatives known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Structural Features
The structural formula of the compound can be represented as follows:
This structure includes:
- Imidazole ring : Known for its role in biological systems, particularly in enzyme activity.
- Thioether linkage : Imparts distinct chemical properties that may enhance biological interactions.
- Brominated aromatic groups : These can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the imidazole ring allows for potential binding to histidine-rich sites in proteins. The bromobenzylthio group enhances the compound’s ability to participate in halogen bonding, potentially increasing its affinity for biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities. The following sections summarize key findings related to the antimicrobial and anticancer properties of this compound.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various imidazole derivatives highlighted significant activity against Gram-positive and Gram-negative bacterial strains. The following table summarizes the results from relevant studies:
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus, Escherichia coli | 8 µg/mL |
Control (standard antibiotic) | Staphylococcus aureus | 4 µg/mL |
Control (standard antibiotic) | Escherichia coli | 16 µg/mL |
This data suggests that the compound possesses notable antimicrobial activity, comparable to standard antibiotics.
Anticancer Activity
In vitro studies have demonstrated that imidazole derivatives can exhibit significant anticancer properties. A case study involving human lung cancer cell lines (A549, HCC827, NCI-H358) showed varying degrees of cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 6.75 ± 0.19 |
This compound | HCC827 | 7.02 ± 3.25 |
Control (standard drug) | A549 | 5.13 ± 0.97 |
These results indicate that this compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.
Case Studies
A notable study investigated the structure–activity relationship (SAR) among various synthesized imidazole derivatives. The findings revealed that modifications to the bromobenzylthio group significantly impacted both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups exhibited enhanced efficacy compared to their electron-donating counterparts.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2S/c16-11-3-1-10(2-4-11)9-22-15-18-7-8-19(15)14(20)12-5-6-13(17)21-12/h1-6H,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUACMMMYMKCKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.